REACTION_CXSMILES
|
[Cl:1][SiH2:2][Cl:3].[CH3:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]>>[CH2:4]([SiH:2]([Cl:3])[Cl:1])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[SiH2]Cl
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
RhCl(PPh3)3
|
Quantity
|
0.684 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
Then reaction liquid
|
Type
|
DISTILLATION
|
Details
|
was subjected to vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)[SiH](Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.59 mol | |
AMOUNT: MASS | 110 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |